
4-Methyloct-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyloct-3-en-1-ol is an organic compound with the molecular formula C9H18O It is an unsaturated alcohol, characterized by the presence of a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyloct-3-en-1-ol can be synthesized through several methods. One common approach involves the isomerization of 4-methylpent-3-en-1-ol derivatives. This process typically requires the presence of a catalyst, such as a ruthenium complex, and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the reduction of corresponding carboxylic derivatives or the use of boron chemistry. These methods, while effective, can be complex and may require multiple steps to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyloct-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 4-methyloct-3-en-1-one.
Reduction: Formation of 4-methyloctan-1-ol.
Substitution: Formation of 4-methyloct-3-en-1-chloride.
Aplicaciones Científicas De Investigación
4-Methyloct-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor
Mecanismo De Acción
The mechanism of action of 4-Methyloct-3-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The double bond in the compound allows for potential interactions with enzymes that recognize unsaturated substrates .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylpent-3-en-1-ol
- 4-Methylhex-3-en-1-ol
- 4-Methylhept-3-en-1-ol
Uniqueness
4-Methyloct-3-en-1-ol is unique due to its longer carbon chain compared to similar compounds. This structural difference can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions .
Propiedades
Número CAS |
119529-01-0 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
4-methyloct-3-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-4-6-9(2)7-5-8-10/h7,10H,3-6,8H2,1-2H3 |
Clave InChI |
ALBGDUNSWUFLEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


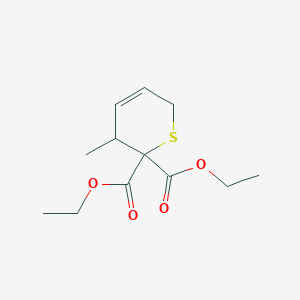

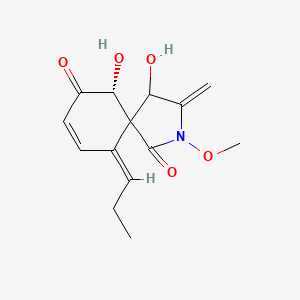
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
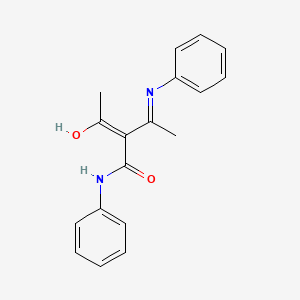
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)
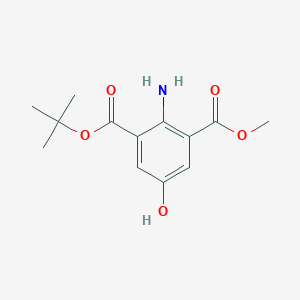
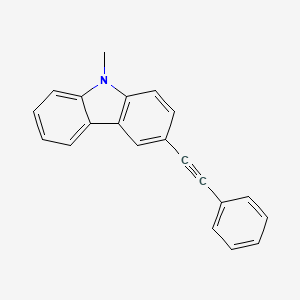
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)
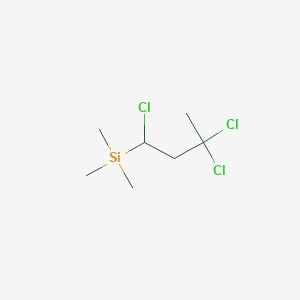
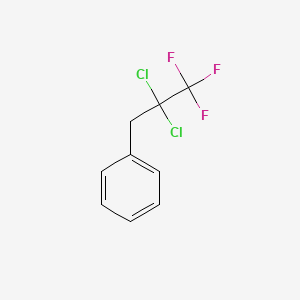
![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)
![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
